molecular formula C12H14O B2704241 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane CAS No. 2228321-12-6

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane

Cat. No. B2704241
CAS RN: 2228321-12-6
M. Wt: 174.243
InChI Key: SRFHPPKLAORVBB-UHFFFAOYSA-N
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Description

“2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” is a chemical compound with the molecular formula C13H16O2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 .


Molecular Structure Analysis

The molecular structure of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” can be represented by the molecular formula C13H16O2 . Unfortunately, the specific 3D structure is not available in the current resources.


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with semicarbazide and thiosemicarbazide to give substituted pyrazole . It can also react with carbon disulfide, glycine, substituted isothiocyanate, and thiourea to give compounds 5 – 8 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Tetrahydronaphthalene epoxide serves as a versatile building block in organic synthesis. Its strained three-membered oxirane ring allows for regioselective ring-opening reactions, leading to the formation of various functionalized compounds. Researchers have employed it in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .

Chiral Amine Derivatives

In studies of chiral discrimination and kinetic resolution, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine (a derivative of tetrahydronaphthalene epoxide) has been used as a chiral amine. Researchers investigate real-time chiral discrimination of enantiomers and explore kinetic resolution using enzymes .

Biological Activity and Drug Discovery

While tetrahydronaphthalene epoxide itself may not be a drug candidate, its derivatives or analogs have shown promise. Researchers have synthesized compounds containing the tetrahydronaphthalene epoxide core and evaluated their biological activities. These include anticonvulsant, antibacterial, and anticancer properties .

Future Directions

The future directions of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” could involve designing and synthesizing a novel series of tetrahydronaphthalenes incorporated directly or indirectly with different biologically active nitrogen, oxygen, and/or sulfur heterocycles . These compounds could be evaluated as anticancer agents against human liver carcinoma cell line Hep-G2 and colon carcinoma cell line CaCo-2 .

properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-2,4,6,11-12H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFHPPKLAORVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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